molecular formula C24H28FNO3S B11408824 (2E)-3-(4-tert-butylphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)prop-2-enamide

(2E)-3-(4-tert-butylphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)prop-2-enamide

Cat. No.: B11408824
M. Wt: 429.5 g/mol
InChI Key: QTGBQLNGBXVEEF-JLHYYAGUSA-N
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Description

The compound (2E)-3-(4-tert-butylphenyl)-N-(11-dioxo-1lambda6-thiolan-3-yl)-N-[(2-fluorophenyl)methyl]prop-2-enamide is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a thiolane ring, a fluorophenyl group, and a tert-butylphenyl group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-tert-butylphenyl)-N-(11-dioxo-1lambda6-thiolan-3-yl)-N-[(2-fluorophenyl)methyl]prop-2-enamide typically involves multiple steps, including the formation of the thiolane ring, the introduction of the fluorophenyl group, and the coupling with the tert-butylphenyl group. Common reagents used in these reactions include organolithium reagents, halogenated intermediates, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

The compound (2E)-3-(4-tert-butylphenyl)-N-(11-dioxo-1lambda6-thiolan-3-yl)-N-[(2-fluorophenyl)methyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiolane ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound’s potential interactions with various biomolecules can be studied. Its fluorophenyl group may enable the use of fluorine-19 nuclear magnetic resonance (NMR) spectroscopy to investigate binding interactions with proteins or nucleic acids.

Medicine

In medicine, the compound could be explored for its potential therapeutic properties. The presence of the thiolane ring and the fluorophenyl group may impart unique pharmacological activities, making it a candidate for drug development.

Industry

In industrial applications, the compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which (2E)-3-(4-tert-butylphenyl)-N-(11-dioxo-1lambda6-thiolan-3-yl)-N-[(2-fluorophenyl)methyl]prop-2-enamide exerts its effects likely involves interactions with specific molecular targets. The thiolane ring and the fluorophenyl group may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on the molecular pathways involved would be necessary to fully elucidate the mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(4-tert-butylphenyl)-N-(11-dioxo-1lambda6-thiolan-3-yl)-N-[(2-chlorophenyl)methyl]prop-2-enamide
  • (2E)-3-(4-tert-butylphenyl)-N-(11-dioxo-1lambda6-thiolan-3-yl)-N-[(2-bromophenyl)methyl]prop-2-enamide

Uniqueness

The uniqueness of (2E)-3-(4-tert-butylphenyl)-N-(11-dioxo-1lambda6-thiolan-3-yl)-N-[(2-fluorophenyl)methyl]prop-2-enamide lies in its specific combination of functional groups. The presence of the fluorophenyl group, in particular, may impart unique chemical and biological properties compared to its chloro- or bromo-substituted analogs.

Properties

Molecular Formula

C24H28FNO3S

Molecular Weight

429.5 g/mol

IUPAC Name

(E)-3-(4-tert-butylphenyl)-N-(1,1-dioxothiolan-3-yl)-N-[(2-fluorophenyl)methyl]prop-2-enamide

InChI

InChI=1S/C24H28FNO3S/c1-24(2,3)20-11-8-18(9-12-20)10-13-23(27)26(21-14-15-30(28,29)17-21)16-19-6-4-5-7-22(19)25/h4-13,21H,14-17H2,1-3H3/b13-10+

InChI Key

QTGBQLNGBXVEEF-JLHYYAGUSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)N(CC2=CC=CC=C2F)C3CCS(=O)(=O)C3

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=CC(=O)N(CC2=CC=CC=C2F)C3CCS(=O)(=O)C3

Origin of Product

United States

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